2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Medicinal Chemistry Physicochemical Properties Fluorine Substitution Effects

2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450343-12-1) is a fully synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, with a molecular formula of C₁₈H₁₂F₃N₃OS and a molecular weight of 375.37 g/mol. The compound features a rare 4,6-dihydro-2H-thieno[3,4-c]pyrazole core bearing a 4-fluorophenyl substituent at the N2 position and a 2,6-difluorobenzamide moiety at the C3 position.

Molecular Formula C18H12F3N3OS
Molecular Weight 375.37
CAS No. 450343-12-1
Cat. No. B2920681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS450343-12-1
Molecular FormulaC18H12F3N3OS
Molecular Weight375.37
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C18H12F3N3OS/c19-10-4-6-11(7-5-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25)
InChIKeyKHPTUHNIEQXXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450343-12-1) | Compound Identity & Class Context for Scientific Procurement


2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450343-12-1) is a fully synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, with a molecular formula of C₁₈H₁₂F₃N₃OS and a molecular weight of 375.37 g/mol . The compound features a rare 4,6-dihydro-2H-thieno[3,4-c]pyrazole core bearing a 4-fluorophenyl substituent at the N2 position and a 2,6-difluorobenzamide moiety at the C3 position. Thieno[3,4-c]pyrazole derivatives are documented in the literature as pharmacologically active scaffolds, with notable reports of anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities for 4-fluorophenyl-substituted analogs [1]. The specific 2,6-difluorobenzamide substitution pattern is structurally distinct from the more common 3,4-difluoro isomer and from non-fluorinated or mono-fluorinated benzamide analogs, creating a unique electronic environment that may influence target binding and physicochemical properties relevant to drug discovery screening cascades.

Why Simple In-Class Substitution Fails: The Critical Role of the 2,6-Difluoro Benzamide Motif in Thieno[3,4-c]pyrazole-3-yl-benzamides


Generic substitution within the thieno[3,4-c]pyrazole benzamide series is not feasible because even minor positional changes in fluorine substitution on the benzamide ring produce compounds with fundamentally different electronic, steric, and potentially pharmacokinetic profiles. The target compound bears a 2,6-difluoro substitution, creating a symmetric electron-withdrawing pattern that distinguishes it from the 3,4-difluoro isomer (CAS 893937-79-6) and from non-fluorinated benzamide analogs . In medicinal chemistry, 2,6-difluorobenzamide motifs are associated with improved metabolic stability and enhanced target binding due to the unique ortho-fluorine effects on the amide conformation, as demonstrated in structurally related store-operated calcium channel inhibitors where 2,6-difluorobenzamide derivatives exhibited a terminal half-life of 24 hours and oral bioavailability of 34% [1]. Additionally, the 4-fluorophenyl group on the pyrazole N2 is documented as critical for pharmacological activity in the thieno[3,4-c]pyrazole series; the analogous 4-fluorophenyl derivative showed remarkable anti-inflammatory activity comparable to acetylsalicylic acid, whereas other aryl substitutions produced different potency profiles [2]. Substituting this compound with an isomer or a different fluorinated analog without quantitative comparative data risks selecting a molecule with altered (potentially abolished) activity at the intended target or with uncharacterized off-target liabilities.

Quantitative Differentiation Evidence: 2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide vs. Closest Structural Analogs


2,6-Difluoro vs. 3,4-Difluoro Benzamide Substitution: Predicted Physicochemical Divergence

The target compound (2,6-difluoro isomer, CAS 450343-12-1) is structurally distinct from the commercially available 3,4-difluoro isomer (CAS 893937-79-6). The symmetric 2,6-difluoro arrangement creates two ortho-fluorine atoms adjacent to the amide carbonyl, which is predicted to lower the pKa of the amide N–H and increase the compound's hydrogen-bond donor capacity relative to the 3,4-isomer [1]. Computational comparison using PubChem data indicates that the 2,6-difluoro isomer has a predicted LogP (XLogP3) of approximately 3.8, and a topological polar surface area (TPSA) of 46.9 Ų, identical to the 3,4-isomer in molecular formula but differing in electronic distribution due to fluorine positioning [1][2]. This difference is critical because ortho-fluorine substitution on benzamides alters amide bond conformation and metabolic soft-spot vulnerability, as evidenced by pharmacokinetic studies on 2,6-difluorobenzamide SOC inhibitors where the 2,6-difluoro pattern contributed to a prolonged half-life (T₁/₂ = 24 h) [3]. No ortho-fluorine effect exists in the 3,4-difluoro isomer.

Medicinal Chemistry Physicochemical Properties Fluorine Substitution Effects

4-Fluorophenyl Group on Pyrazole N2: Pharmacological Activity Superiority in Thieno[3,4-c]pyrazole Series

In the foundational structure-activity relationship study by Menozzi et al. (1992), a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones were evaluated for anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities [1]. The 4-fluorophenyl derivative exhibited remarkable analgesic and anti-inflammatory activities in mice and rats, with platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid (a clinically used antiplatelet agent) [1]. Although the direct quantitative IC₅₀ values for the 4-fluorophenyl derivative are not available in the publicly accessible abstract, the explicit statement that the 4-fluorophenyl derivative outperformed other aryl substitutions in the series establishes the 4-fluorophenyl moiety as a critical pharmacophoric element for this chemotype [1]. The target compound retains the identical 4-fluorophenyl group at the pyrazole N2 position, whereas alternative commercially available analogs bear different N2 substituents (e.g., 4-methoxyphenyl, 4-methylphenyl, 3-methylphenyl), which according to Menozzi et al. would be expected to produce inferior pharmacological activity on the thieno[3,4-c]pyrazole scaffold [1].

Anti-inflammatory Activity Analgesic Activity Pyrazole SAR

Thieno[3,4-c]pyrazole Core: Structural Uniqueness Among Thienopyrazole Regioisomers

The thieno[3,4-c]pyrazole core of the target compound is a distinct regioisomer within the thienopyrazole family. The majority of biologically studied thienopyrazoles feature the thieno[2,3-c]pyrazole or thieno[3,2-c]pyrazole ring systems, as documented in patent literature covering kinase inhibitors and PDE4 inhibitors [1][2]. The [3,4-c] fusion pattern places the sulfur atom in a unique spatial orientation relative to the pyrazole nitrogens, which alters the three-dimensional shape and electronic distribution of the molecule compared to the more common [2,3-c] and [3,2-c] regioisomers. The first examples of 3H-thieno[3,4-c]pyrazoles were specifically prepared as cyclopropane-fused thiophene analogs, highlighting their non-obvious synthetic accessibility and novelty [3]. This regiochemical difference is not trivial; patent disclosures on thieno[2,3-c]pyrazoles for TRK kinase inhibition and thieno[3,2-c]pyrazoles for cannabinoid receptor modulation demonstrate that biological target engagement is highly sensitive to the thienopyrazole ring fusion geometry [1][4].

Scaffold Diversity Thienopyrazole Regiochemistry Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450343-12-1) Based on Verified Differentiation Evidence


Scaffold-Hopping and Intellectual Property Diversification in Kinase or Anti-Inflammatory Drug Discovery

This compound is best deployed in medicinal chemistry programs seeking a structurally novel thieno[3,4-c]pyrazole chemotype to circumvent existing patent coverage on thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole kinase inhibitors [1]. The unique [3,4-c] ring fusion geometry offers a differentiated scaffold for hit-finding against kinases, GPCRs, or inflammatory targets where thienopyrazoles have established precedence but patent landscape crowding is a concern.

Anti-Inflammatory or Analgesic Screening Prioritization Based on 4-Fluorophenyl Pharmacophore

Based on the Menozzi et al. (1992) SAR study showing that the 4-fluorophenyl N2 substituent confers superior anti-inflammatory and analgesic activity in murine models [2], the target compound should be prioritized over analogs bearing other N2-aryl groups (e.g., 4-methoxyphenyl, 4-methylphenyl) for primary screening in COX-inhibition, NF-κB, or in vivo pain/inflammation models. The 4-fluorophenyl group is the critical pharmacophoric feature validated in this chemotype.

Metabolic Stability Optimization Studies Leveraging 2,6-Difluorobenzamide Motif

The 2,6-difluorobenzamide substructure is associated with improved pharmacokinetic properties in structurally related chemical series, as exemplified by the SOC inhibitor MPT0M004 which demonstrated a 24-hour half-life and 34% oral bioavailability [3]. Researchers investigating benzamide-containing lead compounds may select this specific compound as a reference to evaluate whether the 2,6-difluoro pattern confers metabolic stability advantages over 3,4-difluoro or non-fluorinated benzamide analogs in their assay systems.

Precision Chemical Biology Tool for Ortho-Fluorine Effect Studies on Amide Conformation

The 2,6-difluoro substitution pattern creates a unique situation where two ortho-fluorine atoms flank the amide bond, which is known to influence amide conformation, hydrogen-bond donor capacity, and target binding kinetics [3]. This compound can serve as a probe molecule for biophysical studies (NMR, X-ray crystallography) examining ortho-fluorine effects on benzamide–protein interactions, with the 3,4-difluoro isomer (CAS 893937-79-6) serving as an appropriate negative control lacking ortho-fluorine interactions.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.